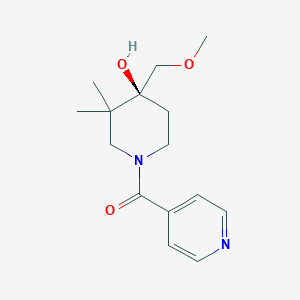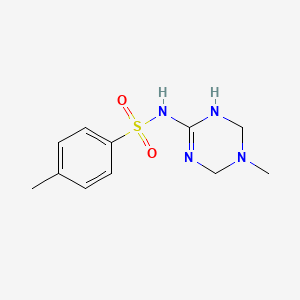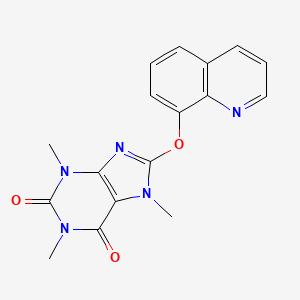![molecular formula C21H24N4O2 B5691551 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone, also known as PPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPMP is a pyrrolidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone inhibits the activity of glycosphingolipid synthase, an enzyme that is involved in the synthesis of glycosphingolipids. Glycosphingolipids are important components of cell membranes and are involved in various cellular processes. 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone inhibits the synthesis of glycosphingolipids, which can lead to the accumulation of certain glycosphingolipids, such as glucosylceramide. The accumulation of glucosylceramide has been linked to various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has also been shown to affect the expression of various genes, including genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments, including its ability to inhibit glycosphingolipid synthesis and its potential as a drug discovery tool. However, 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone research, including the development of new synthesis methods, the identification of new drug targets, and the exploration of 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone's potential as a treatment for various diseases. 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone could also be studied further to determine its safety and efficacy in humans and to identify potential side effects. Overall, 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has shown promise as a potential drug discovery tool and could have significant applications in various fields.
合成方法
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone can be synthesized using various methods, including the reaction of 4-pyridinemethanol and 4-phenylpiperazine with 2-pyrrolidinone, or by reacting 4-pyridinemethanol with 4-phenylpiperazine followed by the reaction with 2-pyrrolidinone. Other methods include the reaction of 4-phenylpiperazine with 2-pyrrolidinone followed by the reaction with 4-pyridinemethanol or the reaction of 4-pyridinemethanol with 2-pyrrolidinone followed by the reaction with 4-phenylpiperazine.
科学研究应用
4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been shown to inhibit the growth of cancer cells, and it has been suggested that 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone could be used as a potential anti-cancer drug. In neuroscience, 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has been shown to modulate the activity of neurotransmitters and could be used as a potential treatment for neurological disorders. 4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets.
属性
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-14-18(16-25(20)15-17-6-8-22-9-7-17)21(27)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9,18H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJSOROQKNUQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)


![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)



![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
